
2-Phenyl-5-methylazepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methyl-2-phenylazepane: is an organic compound belonging to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a methyl group at the fifth position and a phenyl group at the second position of the azepane ring. Azepanes are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-2-phenylazepane can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-phenyl-1,6-heptadiene with a suitable catalyst can lead to the formation of the azepane ring. The reaction conditions typically include the use of a strong acid or base as a catalyst and heating the reaction mixture to facilitate cyclization .
Industrial Production Methods: In an industrial setting, the production of 5-methyl-2-phenylazepane may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced catalytic systems and high-throughput screening can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-methyl-2-phenylazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines and alcohols.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted azepanes and phenyl derivatives.
Scientific Research Applications
Chemistry: 5-methyl-2-phenylazepane is used as a building block in organic synthesis to create more complex molecules.
Biology: In biological research, 5-methyl-2-phenylazepane is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a valuable compound for the development of new therapeutic agents.
Medicine: The compound is investigated for its potential therapeutic properties, including its use as an analgesic, anti-inflammatory, and antimicrobial agent. Its unique structure allows for the modulation of biological pathways, making it a promising candidate for drug development .
Industry: In the industrial sector, 5-methyl-2-phenylazepane is used in the synthesis of specialty chemicals and materials. Its versatility and reactivity make it a valuable intermediate in the production of various industrial products.
Mechanism of Action
The mechanism of action of 5-methyl-2-phenylazepane involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
2-phenylazepane: Similar in structure but lacks the methyl group at the fifth position.
5-methylazepane: Similar in structure but lacks the phenyl group at the second position.
2-methyl-2-phenylazepane: Similar in structure but has an additional methyl group at the second position.
Uniqueness: 5-methyl-2-phenylazepane is unique due to the presence of both a methyl group at the fifth position and a phenyl group at the second position. This unique substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications.
Properties
CAS No. |
339547-34-1 |
|---|---|
Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
5-methyl-2-phenylazepane |
InChI |
InChI=1S/C13H19N/c1-11-7-8-13(14-10-9-11)12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3 |
InChI Key |
WTIMXWQOYGARNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(NCC1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



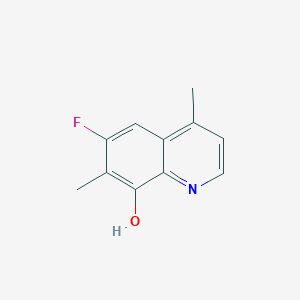
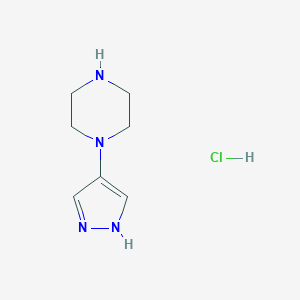
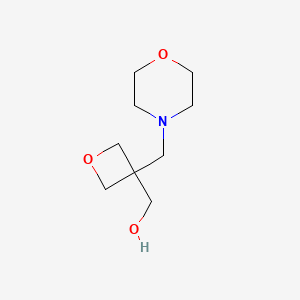

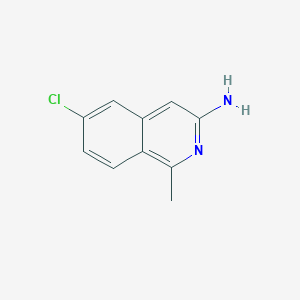
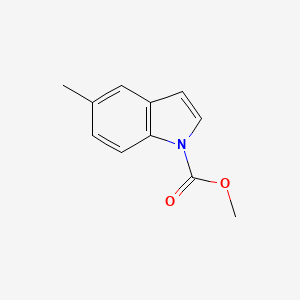
![methyl 4-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B11905387.png)


![(2-Aminoethyl)[2-(azepan-1-YL)ethyl]amine](/img/structure/B11905433.png)
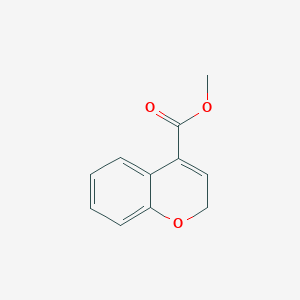

![6-(Hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11905446.png)
